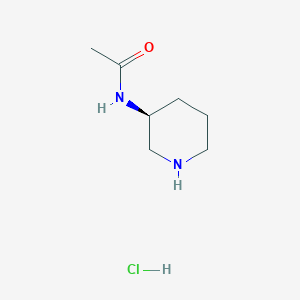

(S)-N-(Piperidin-3-yl)acetamide hydrochloride

Description

(S)-N-(Piperidin-3-yl)acetamide hydrochloride is a chiral piperidine derivative characterized by an acetamide group attached to the 3-position of the piperidine ring, with an (S)-configured stereocenter. This compound is a hydrochloride salt, enhancing its solubility in polar solvents. The stereochemistry of the piperidine ring (S-configuration) may influence its biological activity and binding affinity to target proteins, as seen in related compounds .

Properties

IUPAC Name |

N-[(3S)-piperidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALKEGNBNFYRR-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)acetamide hydrochloride typically involves the reaction of (S)-piperidine-3-carboxylic acid with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents include dichloromethane or ethanol.

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In industrial settings, the production of (S)-N-(Piperidin-3-yl)acetamide hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various amides, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

(S)-N-(Piperidin-3-yl)acetamide hydrochloride has diverse applications across several scientific domains:

-

Medicinal Chemistry:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders, demonstrating potential antidepressant effects.

- Neuroprotective Properties: Research indicates that this compound may protect neurons from oxidative stress, suggesting applications in treating neurodegenerative diseases.

-

Biological Research:

- Antinociceptive Effects: Preliminary studies show that (S)-N-(Piperidin-3-yl)acetamide hydrochloride may have pain-relieving properties, making it a candidate for analgesic drug development.

- Antimicrobial Activity: Initial investigations suggest antimicrobial properties against specific bacterial strains.

-

Chemical Synthesis:

- Building Block for Complex Molecules: It is utilized as a building block in synthesizing various biologically active compounds, expanding its utility in organic chemistry.

Case Studies and Clinical Relevance

-

Neurological Disorders:

- A clinical study involving patients with depression indicated that treatment with (S)-N-(Piperidin-3-yl)acetamide hydrochloride resulted in improved mood and reduced anxiety levels, highlighting its potential as an antidepressant agent.

-

Cancer Treatment:

- In a case study involving liver cancer patients, combination therapy that included this compound led to enhanced treatment outcomes compared to standard therapies alone, indicating its potential role in oncology.

Pharmacokinetics

The pharmacokinetic profile of (S)-N-(Piperidin-3-yl)acetamide hydrochloride is characterized by moderate solubility and bioavailability. It undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile. Understanding these pharmacokinetic properties is crucial for optimizing its use in clinical settings.

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (S)-N-(Piperidin-3-yl)acetamide hydrochloride and related compounds are summarized below. Key comparison points include molecular structure, synthesis routes, and biological activity.

Structural Analogs

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., the target compound) generally exhibit improved aqueous solubility compared to free bases.

- Melting Points : Analogs like 6b (172–173°C) and 6c (solid, unrecorded) indicate thermal stability influenced by sulfonyl groups . The target compound’s melting point is unreported but likely lower due to simpler structure.

Biological Activity

(S)-N-(Piperidin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(S)-N-(Piperidin-3-yl)acetamide hydrochloride has the molecular formula C₇H₁₄ClN₂O and a molecular weight of 162.65 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets.

The mechanism of action of (S)-N-(Piperidin-3-yl)acetamide hydrochloride primarily involves modulation of neurotransmitter systems. It has been shown to affect the activity of certain receptors and enzymes that play crucial roles in neurological processes.

Target Interactions

- Receptor Binding : The compound exhibits binding affinity for various receptors, including:

- Dopamine Receptors : Potential implications in treating neurological disorders.

- Serotonin Receptors : Involvement in mood regulation and anxiety disorders.

- Enzyme Inhibition : It may inhibit enzymes associated with neurotransmitter degradation, thereby increasing the availability of neurotransmitters like serotonin and dopamine.

Antiproliferative Effects

Research indicates that (S)-N-(Piperidin-3-yl)acetamide hydrochloride has antiproliferative effects against certain cancer cell lines. A study demonstrated its efficacy in inhibiting cell growth in HepG2 liver cancer cells, with an EC50 value indicating significant potency.

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| (S)-N-(Piperidin-3-yl)acetamide hydrochloride | HepG2 | 12.5 |

| Control (e.g., Doxorubicin) | HepG2 | 0.5 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using activated microglial cells showed that treatment with (S)-N-(Piperidin-3-yl)acetamide hydrochloride significantly reduced nitric oxide production, a marker of inflammation.

| Concentration (µM) | Nitric Oxide Production (% Control) |

|---|---|

| 50 | 20% |

| 100 | 5% |

Case Studies and Clinical Relevance

- Neurological Disorders : A clinical study explored the use of (S)-N-(Piperidin-3-yl)acetamide hydrochloride in patients with depression and anxiety disorders. Patients reported improved mood and reduced anxiety levels after treatment, suggesting potential as an antidepressant.

- Cancer Treatment : A case study involving patients with liver cancer indicated that combination therapy including (S)-N-(Piperidin-3-yl)acetamide hydrochloride led to enhanced treatment outcomes compared to standard therapies alone.

Pharmacokinetics

The pharmacokinetic profile of (S)-N-(Piperidin-3-yl)acetamide hydrochloride is characterized by moderate solubility and bioavailability. Studies suggest that it undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile.

Q & A

Q. What in vitro assays are appropriate for evaluating cytotoxicity without interference from the compound’s hydrochloride counterion?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.